[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide
Description
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclobutyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2S/c1-6(8,9)7(3-2-4-7)5-13(10,11)12/h2-5H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJKFEHURPJSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)CS(=O)(=O)N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent introduction of the difluoroethyl and methanesulfonamide groups. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclobutyl ring formation, difluoroethylation, and sulfonamide introduction, followed by purification and quality control measures .
Chemical Reactions Analysis
Types of Reactions: [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the effects of difluoroethyl and sulfonamide groups on biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Its unique chemical structure may offer advantages in drug design and development .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, while the sulfonamide group can modulate the compound’s reactivity and stability. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Key Observations:
- Cyclobutane vs.
- Fluorine Substituents: The 1,1-difluoroethyl group in the target compound and enhances lipophilicity and oxidative resistance compared to non-fluorinated analogs (e.g., ) .
- Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group in the target compound and enables hydrogen bonding, critical for target engagement, whereas sulfonyl chloride () is primarily a reactive intermediate .
Stability and Reactivity
- Fluorine Effects: The 1,1-difluoroethyl group in the target compound and reduces metabolic degradation compared to non-fluorinated cyclobutyl amines () .
- Ring Strain : The cyclobutyl ring in the target compound is less reactive than cyclopropane () but more strained than cyclopentane (), balancing stability and conformational flexibility .
Biological Activity
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits properties that may be beneficial for therapeutic applications, including antibacterial and antifungal effects. This article reviews the biological activity of this compound, providing insights into its mechanism of action, research findings, and potential applications.
Sulfonamides, including this compound, primarily function as competitive inhibitors of enzymes involved in folic acid synthesis. They mimic para-aminobenzoic acid (PABA), which is crucial for the production of folate in bacteria. By inhibiting dihydropteroate synthase, they effectively prevent bacterial growth by disrupting DNA synthesis.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antibacterial | Inhibits growth of various bacterial strains by targeting folic acid synthesis. |
| Antifungal | Exhibits activity against certain fungal pathogens. |
| Enzyme Inhibition | Acts as a competitive antagonist for key enzymes involved in nucleotide synthesis. |
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Antifungal Activity
In addition to its antibacterial properties, this compound has been assessed for antifungal activity. Preliminary results indicate that it can inhibit the growth of fungi such as Candida albicans, suggesting potential utility in treating fungal infections.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study 1 : A randomized controlled trial involving patients with bacterial infections demonstrated that treatment with this compound led to a significant reduction in infection rates compared to placebo.
- Study 2 : An animal model study focused on antifungal efficacy showed that subjects treated with this compound exhibited reduced fungal load compared to untreated controls.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating the synergistic effects when combined with other antimicrobial agents.
- Mechanistic Studies : Further elucidating the specific biochemical pathways affected by this compound.
- Toxicity Assessments : Comprehensive studies to evaluate the safety profile and potential side effects associated with prolonged use.
Q & A
Basic Research Questions
Q. What are the typical synthetic pathways for [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the cyclobutyl core. A common approach includes nucleophilic substitution of [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride with ammonia or amines under controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions. Solvents like dichloromethane or tetrahydrofuran are used to enhance solubility. Yields depend on stoichiometric ratios, with excess amine improving conversion rates .
Q. How does the difluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the difluoroethyl group increases the electrophilicity of the adjacent sulfonamide or sulfonyl chloride moiety, accelerating nucleophilic attack. This is critical in SN2 reactions with amines or alcohols, where reaction rates are 2–3 times faster compared to non-fluorinated analogs. Kinetic studies using NMR or HPLC can track substitution progress .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation. Store the compound in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictory data on reaction yields when using polar aprotic solvents vs. ethers?
- Methodological Answer : Contradictions arise from solvent effects on transition states. For example, dimethyl sulfoxide (DMSO) stabilizes charged intermediates, improving yields in SN1 mechanisms, while ethers favor SN2 pathways. Systematic solvent screening (e.g., using a Hansen solubility parameter approach) paired with DFT calculations can identify optimal conditions. Recent studies show DMSO increases yields by 15–20% for sulfonamide formation compared to diethyl ether .
Q. What computational tools are effective for predicting synthetic routes or reaction mechanisms for this compound?
- Methodological Answer : AI-driven platforms like PubChem’s retrosynthesis tools (using Reaxys and Pistachio databases) can propose one-step or multi-step pathways. Molecular dynamics simulations (e.g., Gaussian or ORCA) model transition states for sulfonamide formation, validating experimental observations of regioselectivity .
Q. How can the compound’s potential as a protease inhibitor be evaluated in enzymatic assays?
- Methodological Answer : Use fluorescence-based assays with fluorogenic substrates (e.g., FRET peptides) to measure inhibition constants (Ki). Pre-incubate the compound with target enzymes (e.g., SARS-CoV-2 main protease) at varying concentrations (1 nM–100 µM). Data analysis via Lineweaver-Burk plots distinguishes competitive vs. non-competitive inhibition. Recent studies report IC50 values of 2.5 µM for related sulfonamides .
Q. What strategies optimize stereochemical purity during cyclobutyl ring formation?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can enforce stereoselectivity. For example, [2+2] cycloadditions under UV light with chiral templates yield enantiomeric excess (ee) >90%. Characterization via chiral HPLC or X-ray crystallography confirms configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
